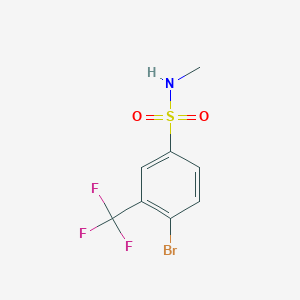

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide

Overview

Scientific Research Applications

Agrochemicals

The trifluoromethylpyridine (TFMP) derivatives, which include compounds like 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide, are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for pesticides. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds, making them effective for crop protection from pests .

Pharmaceuticals

In the pharmaceutical sector, TFMP derivatives are incorporated into drugs due to their unique properties imparted by the fluorine atoms. These compounds have been used in several FDA-approved drugs over the past 20 years, showcasing their importance in medicinal chemistry. The trifluoromethyl group is often a pharmacophore, contributing to the efficacy of the drug .

Mechanism of Action

Target of Action

This compound is a derivative of benzenesulfonamide, and sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body . The specific targets of this compound may vary depending on its molecular structure and the environment in which it is used .

Mode of Action

As a sulfonamide derivative, it may bind to enzymes or receptors in the body and interfere with their normal function . The bromo and trifluoromethyl groups on the benzene ring could potentially enhance the compound’s binding affinity or selectivity .

Biochemical Pathways

Given its potential role as a carbonic anhydrase inhibitor, it could impact pathways related to pH regulation and fluid balance .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action . Factors such as the compound’s solubility, stability, and interactions with transport proteins could all influence its pharmacokinetic profile .

Result of Action

Depending on its targets and mode of action, it could potentially alter enzyme activity, disrupt cellular processes, or modulate signal transduction pathways . More research is needed to elucidate these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with targets . Additionally, the compound’s effects could be modulated by the physiological and pathological state of the organism in which it is used .

properties

IUPAC Name |

4-bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAECPINMLAJRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674357 | |

| Record name | 4-Bromo-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

CAS RN |

1020253-01-3 | |

| Record name | 4-Bromo-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

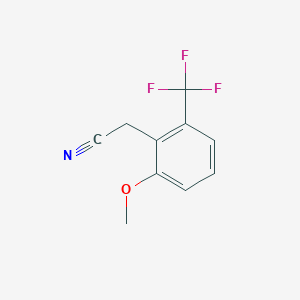

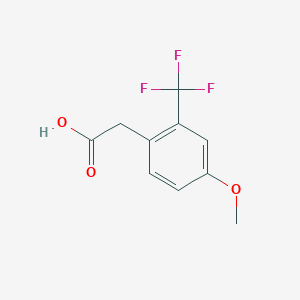

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1421170.png)

![N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B1421187.png)